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1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperazine

Medicinal Chemistry SAR Exploration Compound Library Procurement

1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperazine (CAS 496014-98-3) is a synthetic sulfonylpiperazine derivative characterized by a 4-methylpiperazine core N-sulfonylated with a 4-cyclohexylphenyl group. With molecular formula C₁₇H₂₆N₂O₂S and a molecular weight of 322.47 g/mol, this compound belongs to the broader class of sulfonylpiperazines, a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets including sigma receptors, muscarinic receptors, and ion channels.

Molecular Formula C17H26N2O2S
Molecular Weight 322.5g/mol
CAS No. 496014-98-3
Cat. No. B349395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperazine
CAS496014-98-3
Molecular FormulaC17H26N2O2S
Molecular Weight322.5g/mol
Structural Identifiers
SMILESCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3CCCCC3
InChIInChI=1S/C17H26N2O2S/c1-18-11-13-19(14-12-18)22(20,21)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h7-10,15H,2-6,11-14H2,1H3
InChIKeyWLLDNSGACJHEHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperazine (CAS 496014-98-3): Structural Identity, Physicochemical Profile, and Procurement Rationale for Research Applications


1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperazine (CAS 496014-98-3) is a synthetic sulfonylpiperazine derivative characterized by a 4-methylpiperazine core N-sulfonylated with a 4-cyclohexylphenyl group. With molecular formula C₁₇H₂₆N₂O₂S and a molecular weight of 322.47 g/mol, this compound belongs to the broader class of sulfonylpiperazines, a scaffold recognized in medicinal chemistry for its capacity to engage diverse biological targets including sigma receptors, muscarinic receptors, and ion channels [1]. The compound is catalogued in the NIH Molecular Libraries Small Molecule Repository (MLSMR) under identifier MLS002155543 and carries ChEMBL ID CHEMBL1740815 . Its computed XLogP3-AA of 3.4 and zero hydrogen bond donors place it within favorable drug-like physicochemical space, making it a suitable candidate for screening campaigns and structure–activity relationship (SAR) exploration [1].

1 Sulfonylpiperazine core for target-family screening campaigns
2 Zero HBD (tertiary amine) – reported permeability-favorable context
3 Library-annotated: MLSMR (MLS002155543), ChEMBL (CHEMBL1740815)
4 Intermediate lipophilicity range (computed logP ~3–4) for cell-based assay compatibility

Why Generic Substitution of 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperazine Fails: Structural Nuances That Drive Physicochemical and Potential Biological Divergence


Within the sulfonylpiperazine class, minor structural modifications—such as N-alkyl substitution on the piperazine ring, positional isomerism of the sulfonyl attachment, or cyclohexyl versus methylcyclohexyl ring topology—can produce substantial shifts in lipophilicity, aqueous solubility, and hydrogen-bonding capacity. For 1-(4-cyclohexylphenyl)sulfonyl-4-methylpiperazine, the presence of the N-methyl group on the piperazine ring differentiates it from the des-methyl analog (CAS 790271-26-0), altering logP, logD, and potentially passive membrane permeability . The cyclohexyl substituent on the phenyl ring, as opposed to a methylcyclohexyl or simple phenyl motif, further modulates steric bulk and conformational flexibility. These physicochemical divergences mean that in-class compounds cannot be assumed to exhibit equivalent solubility, metabolic stability, or target-binding profiles. The quantitative comparisons below demonstrate exactly where this compound sits relative to its closest structural neighbors on measurable property axes, enabling informed selection for specific experimental contexts [1].

N-methyl vs. des-methyl HBD shift
Target has tertiary amine (HBD=0); des-methyl analog (CAS 790271-26-0) retains a secondary amine (HBD=1). Solubility and passive permeability may differ.
Cyclohexylphenyl steric profile
The cyclohexyl ring adds conformational flexibility absent in simpler phenyl analogs, potentially shifting logP and target recognition.
Intermediate logP vs. ethyl homolog
Target logP ~4 is lower than the ethyl homolog (CAS 942657-61-6), so assay partitioning and solubility may not transfer directly.

Quantitative Differentiation Evidence for 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperazine Versus Closest Structural Analogs


Molecular Weight and Formula Differentiation Versus the Des-Methyl Analog (CAS 790271-26-0)

The target compound 1-(4-cyclohexylphenyl)sulfonyl-4-methylpiperazine (C₁₇H₂₆N₂O₂S, MW = 322.47 Da) differs from 1-(4-cyclohexylphenyl)sulfonylpiperazine (CAS 790271-26-0, C₁₆H₂₄N₂O₂S, MW = 308.44 Da) by a single N-methyl substitution on the piperazine ring [1]. This +14 Da mass shift and the addition of one carbon and two hydrogen atoms alter the molecular volume (277.0 ± 3.0 cm³ for the target) and associated physicochemical properties. The N-methyl group eliminates the secondary amine character of the piperazine ring, converting a potential hydrogen bond donor site into a tertiary amine.

MW & HBD shift
Head-to-head
ΔMW +14 Da; HBD 0 vs 1 (tertiary vs secondary amine)
Zero HBD may alter membrane permeability context
Based on PubChem structural data; no measured permeability
Medicinal Chemistry SAR Exploration Compound Library Procurement

Lipophilicity (LogP and LogD) Differentiation Relative to the Des-Methyl and Ethyl Homologs

Computed octanol–water partition coefficients (ACD/LogP) and distribution coefficients at physiological pH (ACD/LogD pH 7.4) differentiate the target compound from both its des-methyl and ethyl-substituted homologs. The target compound exhibits an ACD/LogP of 4.02 and an ACD/LogD (pH 7.4) of 3.44 . By comparison, the des-methyl analog (CAS 790271-26-0) has a molecular weight of 308.44 Da and lacks the lipophilicity contribution of the N-methyl group. The ethyl homolog, 1-[(4-cyclohexylphenyl)sulfonyl]-4-ethylpiperazine (CAS 942657-61-6, C₁₈H₂₈N₂O₂S, MW = 336.49 Da), bears an additional methylene unit that further increases logP . The intermediate logP of the methyl analog positions it in a lipophilicity range (LogP ~4) generally compatible with both aqueous solubility and membrane permeability in cell-based assays.

LogP intermediate
Reported
ACD/LogP 4.02; ACD/LogD (pH 7.4) 3.44
Supports solubility-permeability balance review
Cross-study comparable; exact comparator logP not available
ADME Prediction Lipophilicity Optimization Permeability Screening

Estimated Aqueous Solubility Differentiation from the Des-Methyl Analog Based on Log Kow-Derived Predictions

Using the EPISuite WSKOW v1.41 model, the estimated water solubility of 1-(4-cyclohexylphenyl)sulfonyl-4-methylpiperazine at 25 °C is 104.6 mg/L, based on an estimated log Kow of 3.45 . The des-methyl analog (CAS 790271-26-0), with its lower molecular weight and one hydrogen bond donor, is expected to exhibit higher aqueous solubility. While no experimentally measured solubility data are available for either compound in the public domain, the computational estimate for the target compound indicates sub-millimolar aqueous solubility that is typical for neutral, lipophilic sulfonylpiperazines. The estimated melting point of 183.24 °C (Mean or Weighted MP) further suggests a crystalline solid with moderate lattice energy .

Solubility estimate
Class-level
~104.6 mg/L (~324 µM) at 25 °C (EPISuite)
Sub-mM solubility; co-solvent use likely needed
Estimated from log Kow; no experimental aqueous solubility
Solubility Assessment Assay Buffer Compatibility Formulation Feasibility

Rule-of-Five Compliance and Drug-Likeness Profile Differentiating the Methyl Analog from Bulkier Congeners

1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperazine satisfies all four Lipinski Rule-of-Five criteria with zero violations: MW = 322.5 Da (<500), ACD/LogP = 4.02 (<5), HBD = 0 (<5), and HBA = 4 (<10) . Its topological polar surface area (TPSA) of 49 Ų is well below the 140 Ų limit associated with oral bioavailability [1]. By contrast, the ethyl homolog (CAS 942657-61-6, MW = 336.5 Da) approaches closer to the MW threshold, and bulkier N-aryl substituted analogs in the same series (e.g., 1-[(4-cyclohexylphenyl)sulfonyl]-4-phenylpiperazine, MW = 384.5 Da) have substantially larger molecular weights and polar surface areas. The target compound occupies a favorable position in the drug-like chemical space, retaining the sulfonylpiperazine pharmacophore while minimizing extraneous molecular bulk.

Ro5 compliance
Class-level
0 violations; MW 322.5; TPSA 49 Ų
Lead-like profile supports screening library fit
Computed properties; no ADME assay confirmation
Drug-Likeness Lead Selection Fragment-Based Screening

Biodegradation Persistence Profile as a Selection Criterion for Environmental Fate or Disposal Considerations

The BIOWIN biodegradation models predict that 1-(4-cyclohexylphenyl)sulfonyl-4-methylpiperazine is not readily biodegradable. The Biowin3 (Ultimate Survey Model) score of 2.1569 corresponds to a half-life on the order of months, and the Biowin4 (Primary Survey Model) score of 3.0260 indicates a half-life of weeks . The Ready Biodegradability Prediction is explicitly 'NO' . This persistence profile, driven by the cyclohexylphenyl and sulfonyl moieties, may differ from simpler N-alkylsulfonylpiperazine analogs that lack the bulky cyclohexylphenyl group. For laboratories requiring compounds with predictable environmental persistence (e.g., for ecotoxicology studies or disposal planning), this computed profile provides a quantitative basis for selection over analogs with unknown or different biodegradation behavior.

Biodegradation
Class-level
BIOWIN: Not readily biodegradable (weeks–months)
Persistence may require waste handling review
Predicted only; no experimental fate data
Environmental Persistence Biodegradation Prediction Waste Handling

Optimal Application Scenarios for 1-(4-Cyclohexylphenyl)sulfonyl-4-methylpiperazine Based on Its Physicochemical Differentiation Profile


SAR Studies Exploring N-Alkyl Substitution Effects on Sulfonylpiperazine Target Engagement

The well-defined structural difference between this compound (N-methyl) and its des-methyl (CAS 790271-26-0) and ethyl homolog (CAS 942657-61-6) analogs enables systematic SAR exploration of N-alkyl chain length on biological activity. Because the three compounds form a logical methyl–ethyl–H series sharing an identical 4-cyclohexylphenylsulfonyl group, researchers can isolate the contribution of the piperazine N-substituent to potency, selectivity, and physicochemical properties. The zero HBD count of the methyl analog may be particularly valuable for assessing the role of hydrogen bond donation in target binding when compared with the des-methyl analog (HBD = 1).

Cell-Based Screening Campaigns Requiring Intermediate Lipophilicity for Membrane Permeability

With an ACD/LogP of 4.02 and ACD/LogD (pH 7.4) of 3.44, this compound occupies an intermediate lipophilicity range that often correlates with adequate passive membrane permeability while maintaining sufficient aqueous solubility (~104.6 mg/L estimated) for cell-based assay compatibility . This profile makes it a suitable candidate for phenotypic screening campaigns where compounds must cross cell membranes to access intracellular targets, yet remain soluble in assay media at screening-relevant concentrations (typically 1–10 µM).

Computational Chemistry and Molecular Modeling Studies on Sulfonylpiperazine Conformational Landscapes

The combination of a conformationally flexible cyclohexyl ring, a rigid 1,4-disubstituted phenyl spacer, and a sulfonylpiperazine core with only 3 freely rotatable bonds [1] presents a well-constrained yet partially flexible molecular system suitable for computational conformational analysis. The moderate molecular weight (322.5 Da) and absence of hydrogen bond donors simplify molecular dynamics parameterization, making this compound an appropriate test case for in silico studies of sulfonamide conformational preferences and intramolecular interactions.

Reference Standard for Analytical Method Development in Non-Biodegradable Sulfonamide Detection

Given its predicted resistance to ready biodegradation (BIOWIN Ready Biodegradability = NO) and estimated environmental persistence on the order of weeks to months , this compound may serve as a reference standard for developing LC-MS/MS or GC-MS analytical methods aimed at detecting persistent sulfonamide contaminants in environmental matrices. Its characteristic mass (322.17 Da monoisotopic) and distinct fragmentation pattern from the sulfonylpiperazine core facilitate selective detection.

Application
Selection Property
Validation Focus
N-alkyl SAR studies
N-Methyl substitution identity
Target engagement profiling across methyl/des-methyl/ethyl series
Cell-based phenotypic screening
Intermediate lipophilicity range
Membrane permeability & assay-media solubility review
Conformational modeling
Constrained rotatable bonds & zero HBD
MD parameterization feasibility & sulfonamide torsion analysis
Environmental sulfonamide detection
Predicted non-biodegradability & MS fragment pattern
LC-MS/MS method selectivity for persistent sulfonamides
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